molecular formula C18H19NO6S B2718747 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448027-21-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2718747
CAS No.: 1448027-21-1
M. Wt: 377.41
InChI Key: XGIXGBPSGPMYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked to a 2-hydroxypropyl chain and a 2,3-dihydrobenzofuran sulfonamide group. The compound’s structure combines electron-rich aromatic systems with polar functional groups (sulfonamide and hydroxyl), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-18(20,13-2-4-16-17(9-13)25-11-24-16)10-19-26(21,22)14-3-5-15-12(8-14)6-7-23-15/h2-5,8-9,19-20H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXGBPSGPMYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The molecular formula of the compound is C21H27NO5SC_{21}H_{27}NO_5S, with a molecular weight of 405.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a sulfonamide group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H27NO5S
Molecular Weight405.5 g/mol
StructureChemical Structure

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives with similar structural features can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins .

In a comparative study, certain synthesized compounds demonstrated COX-2 selectivity with inhibition rates ranging from 90% to 99%, alongside analgesic activities comparable to standard drugs like sodium diclofenac . The inhibition of edema was also noted, showcasing the compound's potential in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains, indicating that modifications in the chemical structure can enhance biological activity .

Cytotoxicity

Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives were tested against HeLa cells, revealing significant cytotoxicity which may be attributed to their ability to interfere with cellular processes through enzyme inhibition or alteration of gene expression.

The primary mechanism by which this compound exerts its effects is through the inhibition of COX enzymes. This action disrupts the arachidonic acid pathway, leading to decreased synthesis of inflammatory mediators.

Case Studies and Research Findings

  • Case Study on COX Inhibition : A recent study evaluated several derivatives for their COX inhibitory activity. The most effective compounds exhibited an IC50 value significantly lower than that of traditional NSAIDs like naproxen and indomethacin .
  • Analgesic and Anti-inflammatory Effects : Another research highlighted the analgesic properties of compounds similar to this compound. The results showed up to 51% protection in pain models compared to standard treatments .

Scientific Research Applications

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic molecule with various potential applications in scientific research, particularly in the fields of pharmaceuticals and materials science. This article will explore its applications, mechanisms of action, and potential therapeutic benefits, supported by comprehensive data tables and case studies.

Structural Features

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfonamide functional group. These structural elements contribute to its biological activity and chemical properties.

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic effects in various medical conditions.

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Induction of apoptosis
Compound BHCT116 (Colon)10Cell cycle arrest

Research suggests that the sulfonamide group may enhance the compound's ability to inhibit tumor growth by interfering with key cellular pathways involved in cancer progression.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that it could significantly increase cell viability in neurotoxic environments:

Case Study: Neuroprotection in PC12 Cells
A study assessed the effects of the compound on PC12 cells exposed to amyloid-beta peptides. The results indicated:

  • Increased Cell Viability : Significant protection against neurotoxicity was observed at concentrations ranging from 1.25 to 5 µg/mL.
  • Mechanistic Insights : Western blot analysis revealed activation of protective signaling pathways, including the phosphorylation of Akt.

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored against various bacterial strains. Although activity may vary, some derivatives have shown selective action against Gram-positive bacteria:

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus100
Compound DBacillus subtilis50

These findings suggest potential applications in developing new antimicrobial agents.

Materials Science

Due to its unique structural features, the compound may also find applications in materials science, particularly in the development of novel polymers or coatings with specific functional properties. The presence of the dioxole moiety can enhance the material's stability and reactivity.

Target Interactions

Compounds similar to this compound have been shown to interact with various biological targets:

  • Serotonin Receptors : Some derivatives exhibit affinity for serotonin receptors, which may be relevant for mood disorders.
  • Protein Kinases : The sulfonamide group may influence kinase activity, affecting cell signaling pathways involved in proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related analogs derived from the evidence:

Compound Name Core Structure Key Substituents Synthetic Pathway Reported Properties Reference
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide (Target) 2,3-Dihydrobenzofuran sulfonamide - 2-Hydroxypropyl linker
- Benzo[d][1,3]dioxol
Not explicitly described in evidence; inferred from sulfonamide coupling strategies Hypothesized enhanced solubility due to hydroxyl group
N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (5b) Thiazole-acetamide - Benzoyl-phenylthiazole
- Benzo[d][1,3]dioxol acetamide
HATU/DIPEA-mediated coupling in DMF; 45% yield >95% purity (HPLC-MS); pale-yellow oil
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (55) Thiazole-cyclopropanecarboxamide - 3-Chloro-4-methoxybenzoyl
- Cyclopropane-carboxamide
Similar to 5b; 27% yield Brown oil; no purity data
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole-acetamide - Benzimidazole-methylbenzyl
- Benzo[d][1,3]dioxol acetamide
Column chromatography (PE/EtOAc 3:7); 84% yield Amorphous yellow solid; IDO1 inhibitor (IC₅₀ = 0.87 μM)

Key Comparative Insights

Functional Group Impact: The target compound’s sulfonamide and 2-hydroxypropyl groups distinguish it from acetamide- or carboxamide-based analogs (e.g., 5b, 55, 28). Sulfonamides typically exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11), which may enhance target selectivity or solubility compared to neutral carboxamides .

Biological Relevance :

  • Compound 28 demonstrates potent indoleamine 2,3-dioxygenase‑1 (IDO1) inhibition (IC₅₀ = 0.87 μM), suggesting that benzo[d][1,3]dioxol-containing analogs may target oxidative enzymes. The target compound’s dihydrobenzofuran sulfonamide could modulate similar pathways but with distinct pharmacokinetic profiles .

Physicochemical Properties :

  • Hydrophilicity: The hydroxyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like 55 (chloro-methoxy substituents) or 28 (benzimidazole) .
  • Stability: Cyclopropane-containing analogs (55) may exhibit enhanced metabolic stability due to steric hindrance, whereas the target’s hydroxypropyl linker could increase susceptibility to oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.